(3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a piperidine ring and a difluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a piperidine ring, and a difluorophenyl group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The difluorophenyl group consists of a phenyl ring with two fluorine atoms attached .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Piperidin-4-yl Methanone Derivatives : Zheng Rui conducted research on the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. This synthesis involves amidation, Friedel-Crafts acylation, and hydration, achieving an overall yield of 62.4% (Zheng, 2010).
- Antimicrobial Activity of Oxime Derivatives : A study by L. Mallesha and K. Mohana on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives found that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Biological Activities
- Histamine H(3)-Receptor Antagonists : Research by G. Meier et al. explored the influence of replacing imidazole with a piperidine moiety in various histamine H(3)-receptor antagonists. Although this modification led to a loss of affinity in many compounds, it successfully maintained in vitro affinities in some ether derivatives, highlighting the potential for developing new histamine receptor antagonists (Meier et al., 2001).
- CB1 Cannabinoid Receptor Interaction : A study by J. Shim et al. on the molecular interaction of an antagonist with the CB1 cannabinoid receptor provides insights into the steric and electrostatic factors influencing receptor binding. This research contributes to understanding how chemical modifications affect receptor interactions, potentially informing the design of new therapeutic agents (Shim et al., 2002).
Structural and Theoretical Studies
- Crystal Structure and DFT Calculations : The crystal structure and DFT calculations of related compounds have been conducted to understand their molecular configurations and electronic properties. Studies like those by C. S. Karthik et al. offer valuable insights into the structural, thermal, and optical properties of such compounds, facilitating the development of materials with tailored properties for various applications (Karthik et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O/c1-2-17-21-7-10-23(17)12-13-5-8-22(9-6-13)18(24)14-3-4-15(19)16(20)11-14/h3-4,7,10-11,13H,2,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBAJXFUZVIJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.